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Physicochemical Properties of MSU-43085: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MSU-43085 is a potent, orally bioavailable inhibitor of Mycobacterium tuberculosis (Mtb) that targets the essential mycolic acid transporter MmpL3. This document provides a comprehensive overview of the known physicochemical properties of MSU-43085, detailed experimental protocols for its characterization, and a visualization of its mechanism of action. The data presented herein is intended to support further research and development of this compound as a potential anti-tuberculosis agent.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of **MSU-43085** is presented in Table 1. This data has been compiled from various sources to provide a comprehensive overview for researchers.

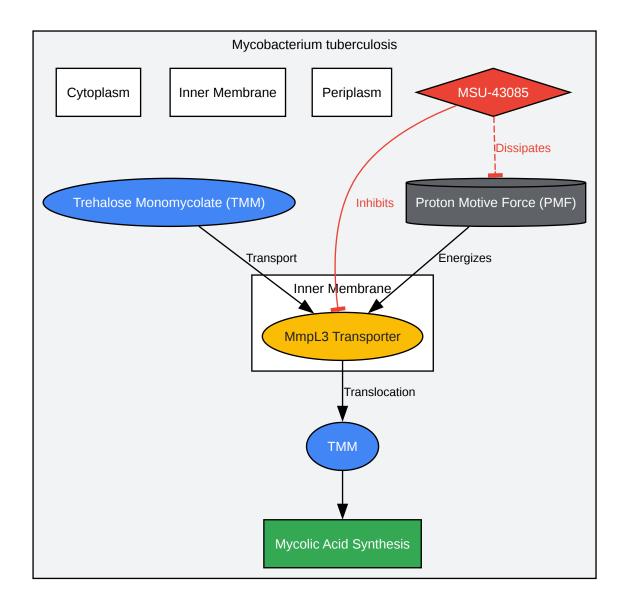


Property	Value	Reference(s)
IUPAC Name	N/A	
CAS Number	2810846-51-4	[1][2][3]
Molecular Formula	C16H21Cl2N3O	[1]
Molecular Weight	342.26 g/mol	[1]
Appearance	Solid	[1]
Solubility	Moderate at pH 7.4 (>50 to >300 μM); Increased at pH 2.0 (>300 μM)	[4]
Mouse Microsomal Stability	>95% remaining after 30 minutes	[4]
Biological Target	MmpL3	[1][4]
EC ₅₀ (Mtb)	120 nM	[1]
EC50 (intracellular Mtb)	134 nM	[1]
MIC (M. abscessus)	2.9 μΜ	[1][4]
MIC (M. avium)	23 μΜ	[1][4]
Pharmacokinetics	Orally bioavailable with a short half-life in mice	[4]

Mechanism of Action

MSU-43085 exerts its antimycobacterial effect by inhibiting MmpL3, a critical transporter in the cell wall biosynthesis of Mycobacterium tuberculosis. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane. The inhibitory action of MSU-43085 is associated with the dissipation of the proton motive force (PMF), which is essential for the transport function of MmpL3. This disruption leads to the accumulation of TMM in the cytoplasm and ultimately inhibits the formation of the mycobacterial outer membrane, resulting in cell death.[5][6][7][8]





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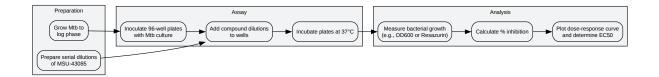
Mechanism of action of MSU-43085.

Experimental Protocols

Determination of Half-Maximal Effective Concentration (EC₅₀) against M. tuberculosis

This protocol outlines the procedure for determining the EC₅₀ of **MSU-43085** against M. tuberculosis using a broth microdilution assay.





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Workflow for EC₅₀ determination.

Materials:

- Mycobacterium tuberculosis H37Rv
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
- MSU-43085
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Resazurin sodium salt solution (optional, for viability assessment)
- Plate reader

Procedure:

- Culture Preparation: Inoculate M. tuberculosis H37Rv in 7H9 broth and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
- Compound Preparation: Prepare a stock solution of MSU-43085 in DMSO. Perform serial two-fold dilutions of the compound in 7H9 broth in a 96-well plate to achieve the desired concentration range.



- Inoculation: Adjust the Mtb culture to a final density of approximately 1 x 10⁵ CFU/mL in 7H9 broth. Add 100 μL of the bacterial suspension to each well of the 96-well plate containing the compound dilutions. Include wells with bacteria only (positive control) and media only (negative control).
- Incubation: Seal the plates and incubate at 37°C for 5-7 days.
- Growth Measurement:
 - Optical Density: Measure the optical density at 600 nm (OD600) using a plate reader.
 - Resazurin Assay: Alternatively, add 10 μL of resazurin solution to each well and incubate for an additional 12-24 hours. Measure fluorescence (excitation 560 nm, emission 590 nm).
- Data Analysis:
 - Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9][10][11]

Determination of Minimum Inhibitory Concentration (MIC) against M. abscessus and M. avium

This protocol describes the determination of the MIC of **MSU-43085** against non-tuberculous mycobacteria (NTM) using the broth microdilution method.[12][13]

Materials:

- Mycobacterium abscessus or Mycobacterium avium clinical isolate
- Cation-adjusted Mueller-Hinton (CAMH) broth
- MSU-43085



- DMSO
- 96-well microplates

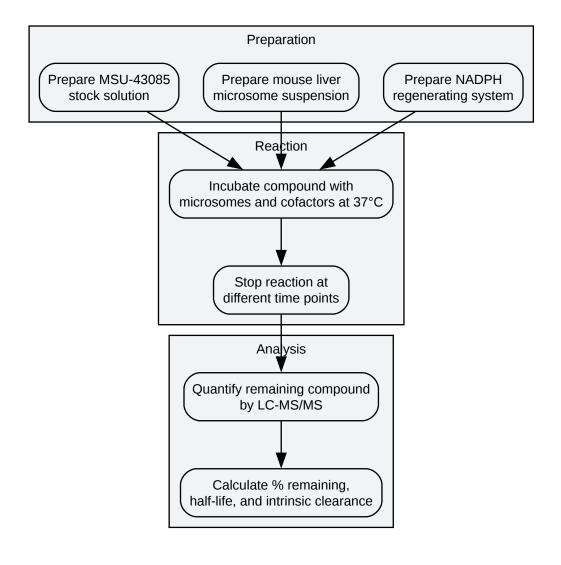
Procedure:

- Inoculum Preparation: Prepare a suspension of the NTM isolate in CAMH broth and adjust the turbidity to match a 0.5 McFarland standard. Dilute the suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
- Compound Dilution: Prepare serial two-fold dilutions of MSU-43085 in CAMH broth in a 96well plate.
- Inoculation: Add 100 μL of the prepared inoculum to each well of the microplate.
- Incubation: Incubate the plates at 30°C for M. abscessus or 37°C for M. avium for 3-5 days, or until growth is clearly visible in the positive control well.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[14]

Mouse Liver Microsomal Stability Assay

This protocol details the procedure to assess the metabolic stability of **MSU-43085** in the presence of mouse liver microsomes.[15][16][17][18][19]





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Workflow for microsomal stability assay.

Materials:

- MSU-43085
- · Pooled mouse liver microsomes
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)



- Acetonitrile
- Internal standard for LC-MS/MS analysis
- LC-MS/MS system

Procedure:

- Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and mouse liver microsomes.
- Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding MSU-43085 to a final concentration of 1-10 μM.
- Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
- Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
- LC-MS/MS Analysis: Quantify the remaining concentration of MSU-43085 in each sample using a validated LC-MS/MS method.
- Data Analysis:
 - Plot the natural logarithm of the percentage of remaining **MSU-43085** against time.
 - Determine the elimination rate constant (k) from the slope of the linear regression.
 - Calculate the in vitro half-life ($t_1/2$) using the formula: $t_1/2 = 0.693 / k$.
 - Calculate the intrinsic clearance (Clint).

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